(3',4'-Difluoro-[1,1'-biphenyl]-4-YL)methanamine
CAS No.:
Cat. No.: VC13374786
Molecular Formula: C13H11F2N
Molecular Weight: 219.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11F2N |
|---|---|
| Molecular Weight | 219.23 g/mol |
| IUPAC Name | [4-(3,4-difluorophenyl)phenyl]methanamine |
| Standard InChI | InChI=1S/C13H11F2N/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10/h1-7H,8,16H2 |
| Standard InChI Key | WIZCUZGNJJBZJB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CN)C2=CC(=C(C=C2)F)F |
| Canonical SMILES | C1=CC(=CC=C1CN)C2=CC(=C(C=C2)F)F |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, [4-(3,4-difluorophenyl)phenyl]methanamine, reflects its biphenyl backbone with fluorine atoms at the 3' and 4' positions and a primary amine group at the 4-position of the second phenyl ring. The SMILES notation (C1=CC(=CC=C1CN)C2=CC(=C(C=C2)F)F) and InChIKey (WIZCUZGNJJBZJB-UHFFFAOYSA-N) provide unambiguous identifiers for its structure. The fluorine atoms introduce electron-withdrawing effects, modulating the compound’s reactivity and interaction with biological targets.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 219.23 g/mol |
| XLogP3 (Predicted) | 3.2 |
| Hydrogen Bond Donors | 1 (NH) |
| Hydrogen Bond Acceptors | 3 (2F, 1N) |
Synthesis and Optimization Strategies
Catalytic Cross-Coupling Reactions
The synthesis of (3',4'-Difluoro-[1,1'-biphenyl]-4-YL)methanamine typically involves Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction that joins aryl halides with boronic acids. For example, a 3,4-difluorophenylboronic ester may couple with a 4-bromophenylmethanamine precursor under conditions optimized for yield and selectivity . Catalysts such as tetrakis(triphenylphosphine)palladium(0) () and ligands like SPhos enhance reactivity in solvents such as dimethylformamide (DMF) .
Functional Group Transformations
The methanamine group is introduced via reductive amination of a ketone intermediate using sodium cyanoborohydride () or through Gabriel synthesis, where phthalimide-protected amines are deprotected hydrazinolysis. Recent advances employ flow chemistry to improve reaction control and scalability, reducing byproducts like dehalogenated side products.
Physicochemical and Spectroscopic Properties
Spectroscopic Characterization
-
NMR: NMR (400 MHz, CDCl) displays aromatic protons as multiplets (δ 7.45–7.10 ppm) and the methanamine group as a singlet (δ 3.85 ppm).
-
MS: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 219.23 [M+H].
Industrial and Material Science Applications
Liquid Crystal Precursors
The compound’s rigid biphenyl core and polar amine group make it a candidate for liquid crystal displays (LCDs). Fluorination improves thermal stability and reduces viscosity, critical for high-performance optoelectronic devices.
Polymer Additives
Incorporating (3',4'-Difluoro-[1,1'-biphenyl]-4-YL)methanamine into epoxy resins enhances mechanical strength and flame retardancy due to fluorine’s electronegativity and the amine’s cross-linking capability.
Comparison with Structural Analogs
Table 2: Analog Comparison
| Compound | Fluorine Positions | Key Differences |
|---|---|---|
| (3',5'-Difluoro-biphenyl-4-YL)methanamine | 3',5' | Altered metabolic stability |
| 4,4'-Difluoro-biphenyl-3-YL methanamine | 4,4' | Higher aqueous solubility |
| Non-fluorinated biphenylmethanamine | None | Reduced lipophilicity |
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